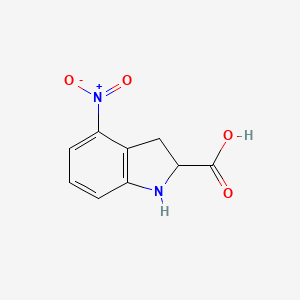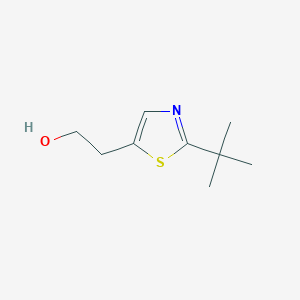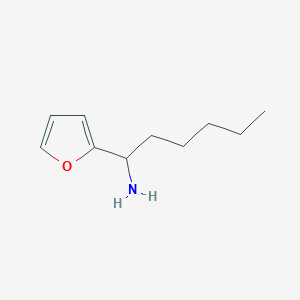![molecular formula C11H13BrN2O B13242841 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile is a versatile chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of benzonitrile and is characterized by the presence of a bromine atom at the third position and a 1-methoxypropan-2-ylamino group at the fourth position on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-nitrobenzonitrile with 1-methoxypropan-2-amine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group . The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines .
Scientific Research Applications
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile has a wide range of scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and functional groups. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, the compound can bind to receptor sites on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile can be compared with other similar compounds, such as:
3-Bromo-4-methoxybenzonitrile: This compound lacks the 1-methoxypropan-2-ylamino group, making it less versatile in certain applications.
4-Bromo-3-nitrobenzonitrile:
3-Bromo-4-[(1-hydroxypropan-2-yl)amino]benzonitrile: The hydroxyl group in place of the methoxy group can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-bromo-4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2O/c1-8(7-15-2)14-11-4-3-9(6-13)5-10(11)12/h3-5,8,14H,7H2,1-2H3 |
InChI Key |
IUSWRZMEEPTKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)





![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)
![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13242817.png)

![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
